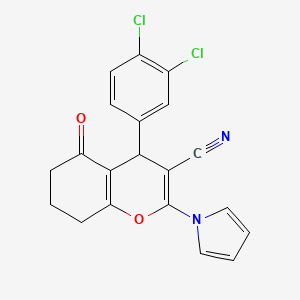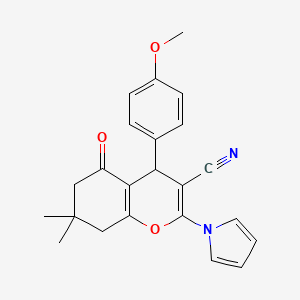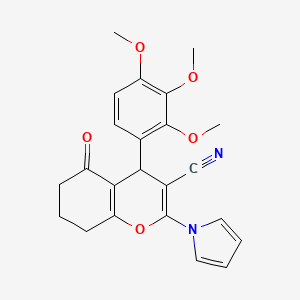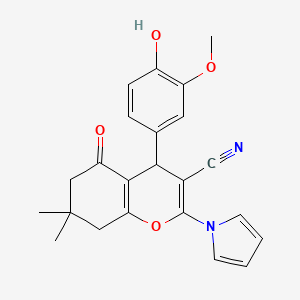![molecular formula C23H17N3O2S B4325636 2-AMINO-6-METHYL-4-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE](/img/structure/B4325636.png)
2-AMINO-6-METHYL-4-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE
Overview
Description
2-AMINO-6-METHYL-4-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-METHYL-4-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate benzothiophene derivatives with pyranoquinoline intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-METHYL-4-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
2-AMINO-6-METHYL-4-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 2-AMINO-6-METHYL-4-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-METHYLBENZOPHENONE: Used in the synthesis of quinoline derivatives.
2-AMINO-6-METHYLBENZOTHIAZOLE: Known for its antimicrobial properties.
THIOPHENE DERIVATIVES: Widely studied for their diverse biological activities.
Uniqueness
2-AMINO-6-METHYL-4-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-6-methyl-4-(2-methyl-1-benzothiophen-3-yl)-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-12-18(14-8-4-6-10-17(14)29-12)19-15(11-24)22(25)28-21-13-7-3-5-9-16(13)26(2)23(27)20(19)21/h3-10,19H,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRJEVZFQPDDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C3C(=C(OC4=C3C(=O)N(C5=CC=CC=C54)C)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(3-chloro-4-fluorophenyl)-2,5'-dioxo-1-prop-2-yn-1-yl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4325559.png)
![6-(4-fluorophenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B4325564.png)





![7-METHYL-2-OXO-2H,3H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-YL ACETATE](/img/structure/B4325606.png)
![N-[4-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B4325619.png)
![6-METHOXY-2-(4-METHYLBENZOYL)-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4325626.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B4325629.png)
![[2-(2-aminopyrimidin-5-yl)phenyl]methanol](/img/structure/B4325649.png)
![2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE](/img/structure/B4325663.png)
![methyl 1-allyl-5'-amino-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325666.png)
